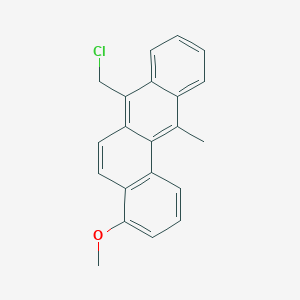
7-(Chloromethyl)-4-methoxy-12-methyltetraphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Chloromethyl)-4-methoxy-12-methyltetraphene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a chloromethyl group, a methoxy group, and a methyl group attached to a tetraphene backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-4-methoxy-12-methyltetraphene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chloromethylation of a tetraphene derivative using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc bromide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group.
Another approach involves the methoxylation of a tetraphene derivative using methanol and a suitable catalystThe overall synthetic route requires careful control of reaction conditions, including temperature, solvent, and reaction time, to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Industrial methods often utilize optimized reaction conditions and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Chloromethyl)-4-methoxy-12-methyltetraphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
7-(Chloromethyl)-4-methoxy-12-methyltetraphene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds and as a precursor in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a probe in biochemical assays.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mécanisme D'action
The mechanism of action of 7-(Chloromethyl)-4-methoxy-12-methyltetraphene involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially altering their function. The methoxy and methyl groups may also influence the compound’s overall reactivity and interaction with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Bromomethyl)-4-methoxy-12-methyltetraphene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
7-(Chloromethyl)-4-ethoxy-12-methyltetraphene: Similar structure but with an ethoxy group instead of a methoxy group.
7-(Chloromethyl)-4-methoxy-12-ethyltetraphene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
7-(Chloromethyl)-4-methoxy-12-methyltetraphene is unique due to the specific combination of functional groups attached to the tetraphene backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
88217-03-2 |
|---|---|
Formule moléculaire |
C21H17ClO |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
7-(chloromethyl)-4-methoxy-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C21H17ClO/c1-13-14-6-3-4-7-15(14)19(12-22)18-11-10-16-17(21(13)18)8-5-9-20(16)23-2/h3-11H,12H2,1-2H3 |
Clé InChI |
KBENHOXOBBTGPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=C(C=CC2=C(C4=CC=CC=C14)CCl)C(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
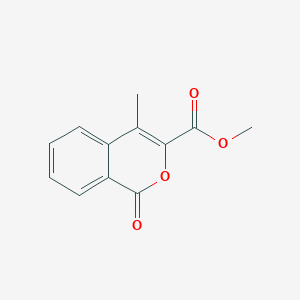

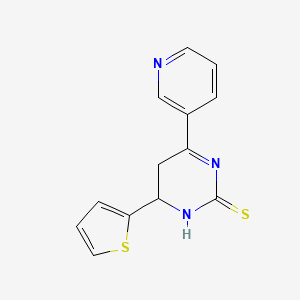
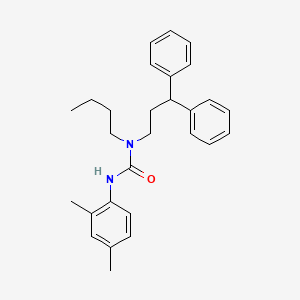

![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
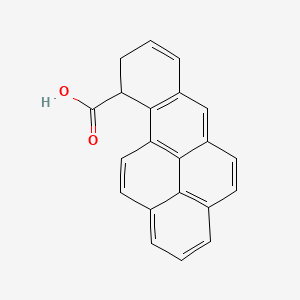
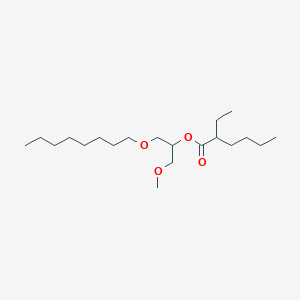
![N,N-Dibutyl-N-{[3-(trifluoromethoxy)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14397814.png)
![6-Chloro-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14397817.png)
![4-Bromo-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14397840.png)
